

An In-depth Technical Guide to Amino-PEG8-hydrazide-Boc

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Compound of Interest

Compound Name: Amino-PEG8-hydrazide-Boc

Cat. No.: B605472

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG8-hydrazide-Boc is a heterobifunctional crosslinker integral to modern bioconjugation, pharmaceutical research, and the development of targeted therapeutics. This molecule features a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected hydrazide, separated by a hydrophilic polyethylene glycol (PEG) spacer of eight ethylene glycol units.

The strategic design of this linker offers several advantages:

- **Orthogonal Reactivity:** The amine and hydrazide functionalities allow for sequential, controlled conjugation reactions. The primary amine readily couples with carboxylic acids or their activated esters (e.g., NHS esters) to form stable amide bonds.[1][2][3] The Boc-protected hydrazide remains inert until the Boc group is removed under mild acidic conditions, revealing a nucleophilic hydrazide that specifically targets carbonyl groups (aldehydes and ketones) to form a hydrazone linkage.[1][2][3]
- **Hydrophilic PEG Spacer:** The eight-unit PEG chain enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[2][3] This property is crucial for preventing aggregation and improving the pharmacokinetic profile of bioconjugates. The PEG spacer is also flexible, non-immunogenic, and increases the hydrodynamic volume of the resulting conjugate.[4]

- **Cleavable Linkage Potential:** The resulting hydrazone bond is stable at neutral pH but is labile under acidic conditions, such as those found in endosomes, lysosomes, or the tumor microenvironment.^[4] This pH-sensitive cleavage makes it an excellent candidate for constructing acid-cleavable antibody-drug conjugates (ADCs) and other drug delivery systems designed for targeted release.^{[4][5]}

This guide provides a comprehensive overview of the structure, properties, and applications of **Amino-PEG8-hydrazide-Boc**, complete with technical data and a representative experimental protocol.

Structure and Physicochemical Properties

The molecule consists of a primary amine (NH₂), an eight-unit PEG chain, and a Boc-protected hydrazide group.

IUPAC Name: tert-butyl 30-amino-4-oxo-7,10,13,16,19,22,25,28-octaoxa-2,3-diazatriacontanoate^[1]

Quantitative Data Summary

The key physicochemical properties of **Amino-PEG8-hydrazide-Boc** are summarized in the table below. Data is aggregated from various suppliers and should be considered typical.

Property	Value	Reference(s)
CAS Number	1334169-96-8	[1][2][6]
Chemical Formula	C ₂₄ H ₄₉ N ₃ O ₁₁	[1][2][6]
Molecular Weight	555.67 g/mol	[1][3][6]
Purity	>95% to >98% (Varies by supplier)	[2][6]
Appearance	White to off-white solid or viscous oil	[1]
Solubility	Soluble in DMSO, DMAC, Methylene Chloride	[4]
Storage Conditions	-20°C, store under an inert atmosphere	[2][4]

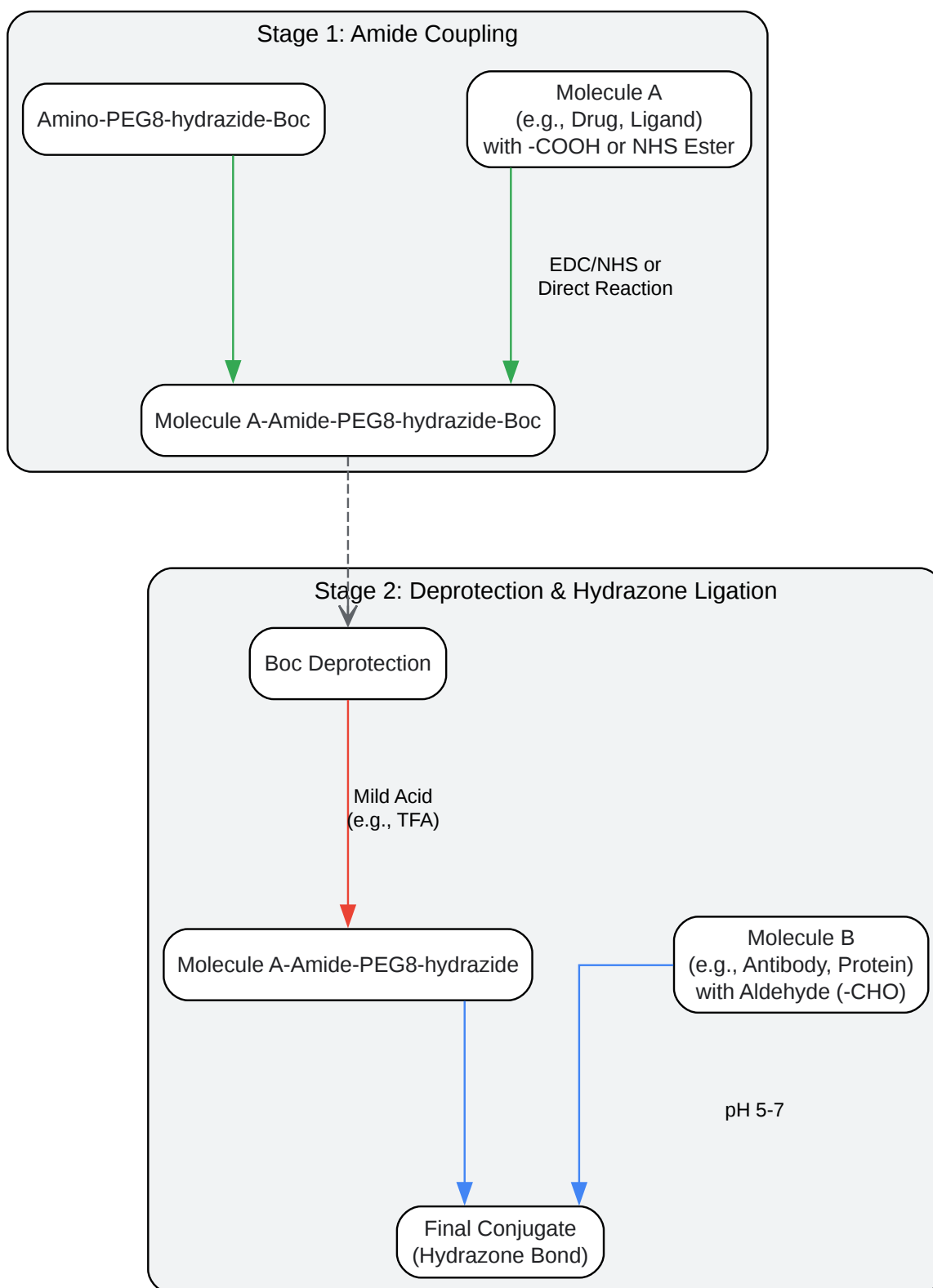
Core Applications and Reaction Chemistry

Amino-PEG8-hydrazide-Boc is primarily used as a linker in the synthesis of complex biomolecules, including:

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach a cytotoxic payload to an antibody. The amine end can be coupled to the payload, and the hydrazide end can be conjugated to an aldehyde group introduced onto the antibody's carbohydrate domains via mild oxidation.
- **PROTACs:** It serves as a flexible, hydrophilic spacer in Proteolysis Targeting Chimeras (PROTACs) to connect a target protein-binding ligand and an E3 ligase-binding ligand.[7]
- **Peptide and Protein Modification:** It enables site-specific modification of proteins and peptides that have been engineered or modified to contain a unique carbonyl group.[5]
- **Surface Functionalization:** The linker can be used to immobilize biomolecules onto surfaces or nanoparticles that have been functionalized with either activated carboxyl or carbonyl groups.

Reaction Workflow

The general workflow for using **Amino-PEG8-hydrazide-Boc** involves two main stages: amide bond formation and hydrazone bond formation. This sequential process is outlined in the diagram below.

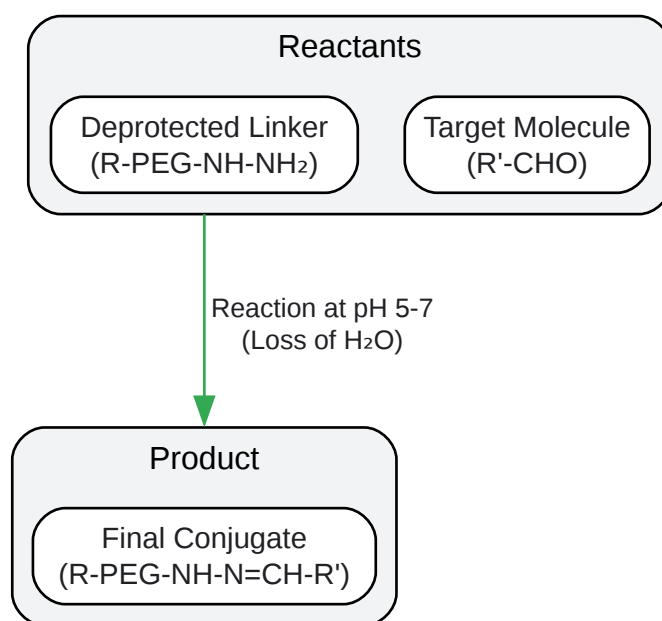


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Caption: Two-stage conjugation workflow using **Amino-PEG8-hydrazide-Boc**.

Mechanism of Hydrazone Formation

The key reaction for this linker is the formation of a hydrazone bond. After the Boc protecting group is removed with a mild acid like trifluoroacetic acid (TFA), the exposed hydrazide (-CONHNH₂) acts as a potent nucleophile. It attacks an electrophilic aldehyde (-CHO) or ketone (-C=O) on a target molecule, typically in a slightly acidic buffer (pH 5-7), to form the stable, yet potentially reversible, hydrazone linkage.[4]



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Caption: Reaction mechanism for hydrazone bond formation.

Representative Experimental Protocol

The following is a generalized protocol for the conjugation of a protein (modified to contain aldehyde groups) with a small molecule using **Amino-PEG8-hydrazide-Boc**. Note: This protocol is a template and requires optimization for specific molecules, including buffer conditions, concentrations, and reaction times.

Materials

- Aldehyde-modified protein (e.g., an antibody with oxidized glycans) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).

- Small molecule with an NHS-ester functional group.
- **Amino-PEG8-hydrazide-Boc**.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
- Trifluoroacetic acid (TFA).
- Reaction buffers: Conjugation Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5), Quenching Buffer (e.g., 1 M Tris, pH 8.0).
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Step 1: Amide Coupling of Small Molecule to Linker

- Dissolve the NHS-ester functionalized small molecule and a 1.2-fold molar excess of **Amino-PEG8-hydrazide-Boc** in anhydrous DMF or DMSO.
- Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 molar equivalents) to catalyze the reaction.
- Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS or TLC.
- Upon completion, the product (SmallMolecule-PEG8-hydrazide-Boc) can be purified via reverse-phase HPLC. Lyophilize the purified product.

Step 2: Boc Deprotection

- Dissolve the purified product from Step 1 in a solution of 50% TFA in dichloromethane (DCM).
- Incubate for 30-60 minutes at room temperature.
- Remove the TFA/DCM under reduced pressure (rotoevaporation) to yield the deprotected linker-drug conjugate (SmallMolecule-PEG8-hydrazide). Confirm deprotection via mass spectrometry.

Step 3: Hydrazone Ligation to Protein

- Prepare the aldehyde-modified protein at a concentration of 5-10 mg/mL in cold Conjugation Buffer (pH 5.5).
- Dissolve the deprotected linker-drug conjugate from Step 2 in a minimal amount of DMSO or DMF.
- Add a 10- to 20-fold molar excess of the dissolved linker-drug conjugate to the protein solution. The final concentration of organic solvent should ideally be below 10% (v/v) to maintain protein stability.
- Incubate the reaction for 4-12 hours at room temperature or 4°C. The optimal time should be determined empirically.
- (Optional) The reaction can be quenched by adding a small molecule containing a hydrazide to consume any remaining aldehydes on the protein.

Step 4: Purification of the Final Conjugate

- Remove the excess, unreacted linker-drug conjugate and other small molecules from the protein conjugate.
- Purification can be achieved using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
- Analyze the final conjugate using SDS-PAGE, SEC, and UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR) and mass spectrometry to confirm successful conjugation.

Storage and Handling

Amino-PEG8-hydrazide-Boc is hygroscopic and should be handled with care.^[4]

- **Storage:** Store the solid compound at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).^{[2][4]}
- **Handling:** Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.^[4] Prepare stock solutions in dry (anhydrous) solvents. Stock

solutions can be stored at -20°C for several days but should be protected from moisture.[4]

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